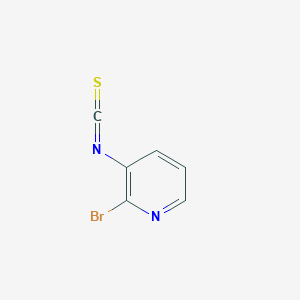
2-Bromo-3-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the third position of the pyridine ring
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives , which have been found to inhibit FLT3, a type of receptor tyrosine kinase involved in the regulation of hematopoiesis .
Mode of Action
2-Bromo-3-isothiocyanatopyridine participates in a copper-catalyzed cascade reaction with isocyanides, leading to the formation of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation .
Biochemical Pathways
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities, including acting as xanthine oxidase inhibitors, antibiotics, and anticancer agents .
Result of Action
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-isothiocyanatopyridine has been found to participate in copper-catalyzed cascade reactions, leading to the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.
Molecular Mechanism
It is known to participate in copper-catalyzed cascade reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-isothiocyanatopyridine typically involves the reaction of 2-bromo-3-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method includes the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating 2-bromo-3-aminopyridine with carbon disulfide in the presence of a base like DABCO or sodium hydride .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with isocyanides to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition Reactions: These reactions often use copper catalysts and proceed under ligand-free conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cycloaddition Reactions: Heterocyclic compounds such as benzo[d]imidazo[5,1-b]thiazoles.
Scientific Research Applications
2-Bromo-3-isothiocyanatopyridine has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromo-3-aminopyridine: A precursor in the synthesis of 2-Bromo-3-isothiocyanatopyridine.
2-Bromo-3-methoxypyridine: Another brominated pyridine derivative with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-isothiocyanatopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHQZIPWRBCPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)


![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)
![3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol](/img/structure/B2917821.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
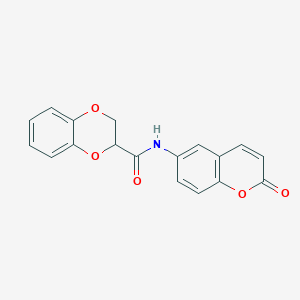
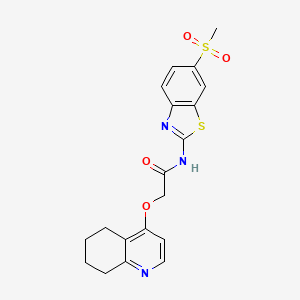
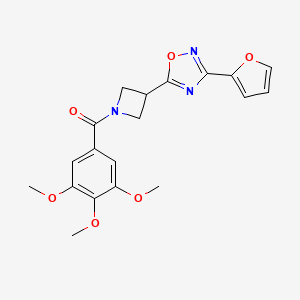
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2917829.png)
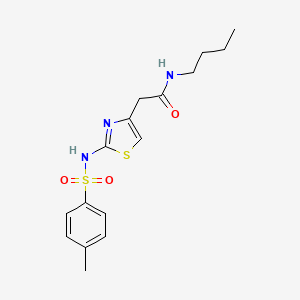
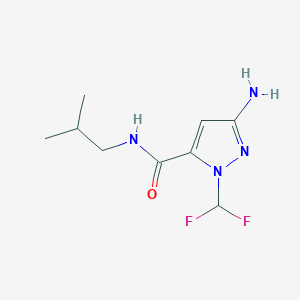
![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

